molecular formula C10H12BrNOS B14069217 1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14069217
M. Wt: 274.18 g/mol
InChI Key: UQVCFIMABVQQMM-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure, featuring an amino group, a methylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol), low temperature.

Major Products

    Substitution: Corresponding substituted products (e.g., 1-(2-Amino-3-(methylthio)phenyl)-1-aminopropan-2-one).

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Amino-3-(methylthio)phenyl)-1-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.

    1-(2-Amino-3-(methylthio)phenyl)-1-fluoropropan-2-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom’s size and reactivity make it suitable for certain substitution and elimination reactions, providing distinct advantages in synthetic chemistry.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-3-methylsulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,12H2,1-2H3

InChI Key

UQVCFIMABVQQMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)N)Br

Origin of Product

United States

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